molecular formula C21H20N4O2 B2442170 N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923164-70-9

N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2442170
CAS No.: 923164-70-9
M. Wt: 360.417
InChI Key: UXCOQJGKMCAVOC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is C17H18N4OC_{17}H_{18}N_{4}O, with a molecular weight of 298.35 g/mol.

Biological Activities

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:

  • Anticancer : Compounds containing the oxadiazole scaffold have shown promise as anticancer agents. For instance, studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial : The oxadiazole moiety has been linked to antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anti-inflammatory : Some studies suggest that such compounds may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : The interaction with various receptors and signaling pathways may contribute to its biological effects.

Research Findings

Recent studies have highlighted the biological relevance of oxadiazole-containing compounds:

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryModulation of cytokine production

Case Studies

  • Anticancer Activity : In a study evaluating various 1,3,4-oxadiazole derivatives, one compound exhibited significant cytotoxicity against human lung cancer cells with an IC50 value of 10 µM. The study concluded that the presence of the oxadiazole ring was critical for the observed activity .
  • Antimicrobial Efficacy : Another research effort demonstrated that a related oxadiazole derivative showed potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential therapeutic applications in treating bacterial infections .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-8-14(2)10-17(9-13)22-20(26)12-25-18-7-5-4-6-16(18)11-19(25)21-24-23-15(3)27-21/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOQJGKMCAVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.